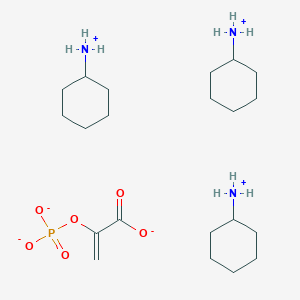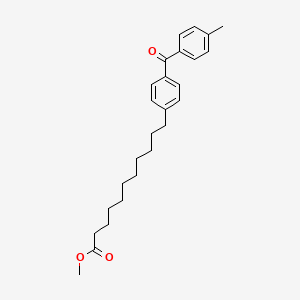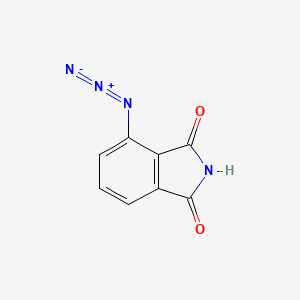
4-Azido-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a heterocyclic ring. The azido group is known for its high reactivity, making such compounds valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1H-isoindole-1,3(2H)-dione typically involves the introduction of an azido group to an isoindole-1,3-dione precursor. One common method is the nucleophilic substitution reaction where a halogenated isoindole-1,3-dione reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Azido-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions
Major Products
Reduction: 4-Amino-1H-isoindole-1,3(2H)-dione
Cycloaddition: Triazole derivatives
科学研究应用
4-Azido-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.
Biology: Employed in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules in click chemistry.
Medicine: Potential use in drug discovery and development, especially in the design of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Azido-1H-isoindole-1,3(2H)-dione largely depends on the specific application and reaction it is involved in. In click chemistry, for example, the azido group undergoes a cycloaddition reaction with an alkyne group, forming a stable triazole ring. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications.
相似化合物的比较
Similar Compounds
4-Amino-1H-isoindole-1,3(2H)-dione: A reduction product of 4-Azido-1H-isoindole-1,3(2H)-dione.
4-Bromo-1H-isoindole-1,3(2H)-dione: A halogenated analog that can be used as a precursor in nucleophilic substitution reactions.
4-Alkyne-1H-isoindole-1,3(2H)-dione: An alkyne-functionalized analog used in click chemistry.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in bioconjugation and materials science.
属性
CAS 编号 |
652133-68-1 |
|---|---|
分子式 |
C8H4N4O2 |
分子量 |
188.14 g/mol |
IUPAC 名称 |
4-azidoisoindole-1,3-dione |
InChI |
InChI=1S/C8H4N4O2/c9-12-11-5-3-1-2-4-6(5)8(14)10-7(4)13/h1-3H,(H,10,13,14) |
InChI 键 |
JWIGYFLNZLWQQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



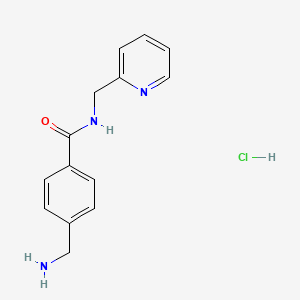
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
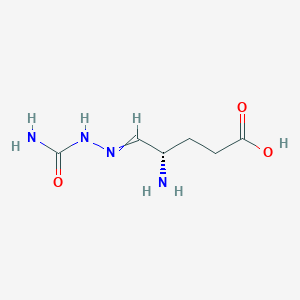
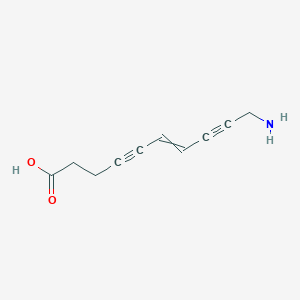
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
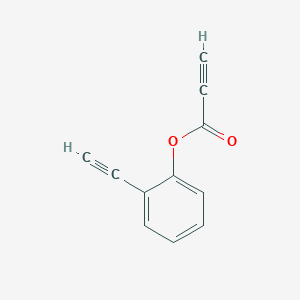
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
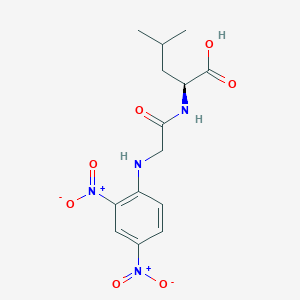
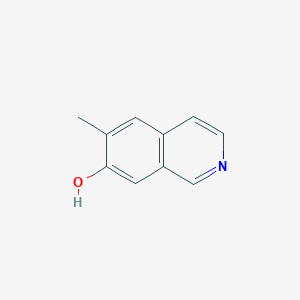

![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
